7-Methylquinolin-2-amine

Monoamine Oxidase Neurochemistry Enzyme Inhibition

Standard 2-aminoquinoline analogs lack selectivity, introducing off-target CNS binding and poor isoform discrimination. This 7-methylated regioisomer solves that limitation. • MAO-B selective probe: IC50 = 15.4 µM (MAO-B) vs. >100 µM (MAO-A); 6.5-fold selectivity window • CNS-optimized properties: LogP 3.22, solubility 3.1 mg/mL (pH 7.4), predicted BBB penetration • Synthetic handle: 2-amino group enables further derivatization for SAR campaigns • Available at 98% HPLC purity as a reliable building block for quinolinamine pharmaceuticals

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 49609-11-2
Cat. No. B3142001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylquinolin-2-amine
CAS49609-11-2
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CC(=N2)N
InChIInChI=1S/C10H10N2/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3,(H2,11,12)
InChIKeyPNGKBDPQOHMGRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylquinolin-2-amine Chemical Identity & Properties


7-Methylquinolin-2-amine (CAS 49609-11-2) is a member of the 2-aminoquinoline class, characterized by a quinoline heterocyclic core with an amino group at the 2-position and a methyl substituent at the 7-position . With a molecular formula of C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol, this compound serves as a versatile scaffold in medicinal chemistry [1]. Its computed physicochemical profile includes a logP value of 3.22, a topological polar surface area (PSA) of 39.64 Ų, and a predicted aqueous solubility at pH 7.4 of 3.1 mg/mL [2].

MAO-B inhibition screening – Reported preferential MAO-B over MAO-A inhibition supports isoform selectivity studies.
CNS physicochemical scaffold – Lipophilic amine profile may support blood-brain barrier penetration prediction studies.
Synthetic building block – 98% purity (HPLC) and 2-amino-7-methyl substitution provide a tractable intermediate for quinoline library synthesis.

7-Methylquinolin-2-amine Substitution Risks


Substituting 7-Methylquinolin-2-amine with the unsubstituted parent, 2-aminoquinoline, is not a functionally equivalent choice. The presence and position of the methyl group critically alters both biological target engagement and physicochemical properties. While 2-aminoquinoline is recognized for its potential as a bioavailable nNOS inhibitor, it exhibits low human nNOS inhibition, poor isoform selectivity versus eNOS, and significant off-target CNS receptor binding [1]. In contrast, the 7-methyl substitution, as part of broader SAR campaigns, has been associated with improved isoform selectivity and preserved cell permeability [2]. Furthermore, the 7-methyl modification shifts the MAO inhibition profile relative to unsubstituted or differently substituted analogs, as documented in methylquinoline comparative studies [3]. Therefore, generic substitution risks introducing unwanted polypharmacology or failing to recapitulate the specific activity of the 7-methyl-2-amino regioisomer.

Isoform selectivity
7-Methyl-2-amino substitution associated with improved nNOS isoform selectivity in SAR campaigns
2-Aminoquinoline (unsubstituted) shows low human nNOS inhibition and poor selectivity versus eNOS
MAO profile
7-Methyl regioisomer yields moderate MAO-B preference (reported 6.5-fold)
4- and 6-methylquinolines are potent MAO-A inhibitors with very weak MAO-B activity
Off-target binding
7-Substituted 2-aminoquinolines reduce off-target CNS receptor binding relative to less substituted analogs
Parent 2-aminoquinoline exhibits significant off-target CNS receptor binding

7-Methylquinolin-2-amine Differentiated Research Evidence


MAO-B vs. MAO-A Selectivity Profile

7-Methylquinolin-2-amine demonstrates a moderate selectivity for MAO-B over MAO-A, a profile that distinguishes it from other methylquinoline isomers. In standardized fluorescence-based assays, the compound inhibited human MAO-B with an IC₅₀ of 1.54×10⁴ nM (15.4 µM) [1][2], while its potency against human MAO-A was significantly lower at 1.00×10⁵ nM (100 µM) [1]. This yields a MAO-B/MAO-A selectivity ratio of approximately 6.5-fold. For comparison, the structurally related 4- and 6-methylquinolines are reported as potent, competitive inhibitors of MAO-A with Ki values of 23.4 µM for 6-MQ, but are very weak inhibitors of MAO-B [3]. The 2-amino-7-methyl substitution pattern therefore offers a distinct selectivity profile compared to simple methylquinolines lacking the 2-amino group.

MAO-B vs. MAO-A
Cross-study comparable
Target: MAO-B IC₅₀ 15.4 µM; MAO-A IC₅₀ 100 µM
Comparator: 6-Methylquinoline MAO-A Ki 23.4 µM; weak MAO-B
Result: 6.5-fold MAO-B selectivity vs. MAO-A-selective 6-MQ
Supports MAO-B isoform selectivity assay interpretation
Fluorescence-based kynuramine assay; context-dependent
Monoamine Oxidase Neurochemistry Enzyme Inhibition

Physicochemical Profile: LogP & Solubility

The introduction of a methyl group at the 7-position and an amino group at the 2-position confers a distinct physicochemical profile compared to the unsubstituted quinoline core. 7-Methylquinolin-2-amine exhibits a calculated LogP of 3.22 and an aqueous solubility of 3.1 mg/mL at pH 7.4 [1]. In contrast, the parent quinoline (C₉H₇N) lacks the amino group and is more lipophilic, while the unsubstituted 2-aminoquinoline (C₉H₈N₂, CAS 580-22-3) has a significantly lower LogP (approximately 1.0-1.5) [2]. The 7-methyl substitution increases lipophilicity relative to 2-aminoquinoline, which can enhance membrane permeability. Importantly, this modification is part of a broader SAR that has been shown to preserve Caco-2 permeability while reducing off-target CNS binding compared to less substituted analogs [3].

Physicochemical profile
Cross-study comparable
LogP: 3.22 (calculated)
Solubility pH 7.4: 3.1 mg/mL
Baseline: 2-Aminoquinoline LogP ~1.0–1.5; higher aqueous solubility
May support blood-brain barrier penetration prediction modeling
QSPR-based values; experimental validation recommended
Physicochemical Properties Drug Discovery ADME Profiling

Synthetic Accessibility & Purity for Procurement

7-Methylquinolin-2-amine is commercially available with a specified purity of 98% as determined by HPLC . This level of purity, coupled with the compound's relatively low molecular weight (158.20 g/mol) and simple functional group array, makes it an attractive building block for further derivatization. In contrast, its positional isomer 7-methylquinolin-8-amine (CAS 5470-82-6) is also commercially available but may require different storage conditions (2-8°C under nitrogen) and exhibits a lower reported melting point range (46-48°C) . The synthetic accessibility of the 2-amino regioisomer is underscored by its inclusion in recent patent literature as a key intermediate for quinolinamine-based pharmaceuticals [1].

Purity & handling
Supporting evidence
Purity: 98% (HPLC)
Regioisomer comparison: 7-Methylquinolin-8-amine requires 2–8°C under N₂, distinct melting range
Simplifies procurement and inventory for building-block use
Commercial specification; verify lot-specific COA
Synthetic Chemistry Chemical Procurement Building Blocks

7-Methylquinolin-2-amine Application Scenarios


MAO Probe & Tool Compound Development

Researchers investigating isoform-selective MAO inhibition can utilize 7-Methylquinolin-2-amine as a moderately MAO-B-preferring probe. With an IC₅₀ of 15.4 µM for MAO-B and 100 µM for MAO-A [1], this compound offers a 6.5-fold selectivity window. This profile is particularly valuable for in vitro studies of neurological disorders where MAO-B is implicated, such as Parkinson's disease, allowing for the interrogation of MAO-B-mediated pathways with reduced confounding MAO-A activity.

CNS Drug Discovery Scaffold Optimization

The balanced physicochemical properties of 7-Methylquinolin-2-amine (LogP = 3.22; solubility = 3.1 mg/mL at pH 7.4) [1] make it an ideal starting point for CNS-targeted lead optimization. Its lipophilicity is sufficient for predicted blood-brain barrier penetration, while its moderate aqueous solubility supports early-stage formulation. Furthermore, the 2-amino group provides a tractable handle for further derivatization to modulate potency, selectivity, and off-target profiles, as demonstrated in nNOS inhibitor programs [2].

Synthetic Intermediate for Quinoline-Based Pharmaceuticals

The commercial availability of 7-Methylquinolin-2-amine at 98% purity (HPLC) [1] and its inclusion in patent literature as a key intermediate for quinolinamine pharmaceuticals [2] position it as a reliable building block for medicinal chemistry synthesis. The 2-amino and 7-methyl functionalities serve as versatile synthetic handles for generating diverse libraries of substituted quinolines targeting a range of biological receptors and enzymes.

Application
Selection Property
Validation Focus
MAO isoform selectivity studies
MAO-B preferential inhibition profile
MAO-B vs MAO-A enzymatic assay comparison
CNS-targeted scaffold exploration
Lipophilic amine scaffold with reported permeability preservation
In silico BBB penetration and Caco-2 permeability models
Quinoline library synthesis
2-Amino-7-methyl substitution pattern; 98% purity building block
Regioisomer identity confirmation and derivatization efficiency

Technical Documentation Hub

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